molecular formula C11H17NO3S B4939894 N-(3-methoxypropyl)-1-phenylmethanesulfonamide

N-(3-methoxypropyl)-1-phenylmethanesulfonamide

Cat. No.: B4939894
M. Wt: 243.32 g/mol
InChI Key: BRJFZQRWUGPXKZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-phenylmethanesulfonamide: is an organic compound characterized by the presence of a methoxypropyl group attached to a phenylmethanesulfonamide moiety

Safety and Hazards

“N-(3-Methoxypropyl)acrylamide” is classified as a skin irritant and eye irritant . It should be handled with care, avoiding skin and eye contact .

Future Directions

“N-(3-Methoxypropyl)acrylamide” has been used in the creation of polymer-gel dosimeters . The results of the independent experimental spectrophotometry and nuclear magnetic resonance analyses indicate that the NMPA polymer gel dosimeter has good and consistent dosimetric features for radiotherapy dosimetry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxypropyl)-1-phenylmethanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. It can serve as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. It may be explored for its pharmacological properties and therapeutic potential.

Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and as a component in various chemical processes.

Comparison with Similar Compounds

  • N-(3-methoxypropyl)-N-phenylmethanesulfonamide
  • N-(3-methoxypropyl)-N-(4-methoxyphenyl)methanesulfonamide
  • N-(3-methoxypropyl)-N-(2-chlorophenyl)methanesulfonamide

Uniqueness: N-(3-methoxypropyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methoxypropyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-15-9-5-8-12-16(13,14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJFZQRWUGPXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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